5-Phenylpentan-1-ol
Overview
Description
5-Phenylpentan-1-ol is an organic compound with the molecular formula C11H16O. It is an aliphatic alcohol characterized by a phenyl group attached to the fifth carbon of a pentanol chain. This compound is known for its floral, carnation, and rose-like odor, making it valuable in the fragrance industry .
Synthetic Routes and Reaction Conditions:
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From Benzaldehyde and Butyraldehyde:
Condensation Reaction: Benzaldehyde undergoes condensation with butyraldehyde to form an unsaturated aldehyde.
Hydrogenation and Reduction: The unsaturated aldehyde is then fully hydrogenated and reduced to yield this compound.
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From Phenyl Magnesium Chloride and Ethylene Oxide:
Grignard Reaction: Phenyl magnesium chloride reacts with ethylene oxide to produce this compound.
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Reduction of Phenylpentenoic Acid Ethyl Ester:
Reduction Reaction: Phenylpentenoic acid ethyl ester is reduced to form this compound.
Industrial Production Methods:
- Industrial production typically involves the hydrogenation of unsaturated aldehydes using catalysts such as ruthenium or nickel supported on silica .
Types of Reactions:
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Oxidation:
Reagents and Conditions: Oxidation of this compound can be carried out using ceric ammonium nitrate.
Major Products: This reaction yields 2-benzyltetrahydrofuran.
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Reduction:
Reagents and Conditions: Reduction of phenylpentenoic acid ethyl ester to produce this compound.
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Substitution:
Reagents and Conditions: Substitution reactions involving this compound can be performed using various halides and bases.
Scientific Research Applications
5-Phenylpentan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of metabolic pathways involving alcohols.
Medicine: Research explores its potential therapeutic properties and its role in drug synthesis.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Phenylpentan-1-ol are currently unknown
Mode of Action
It is known that the compound is used in the perfume and cosmetics industry for its scent of fruits and flowers . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is synthesized through a two-step process involving the aldol condensation of cinnamaldehyde and propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . The influence of the catalyst type and amount, reaction temperature, and hydrogen pressure on the reaction course has been studied .
Result of Action
It is known that the compound is used in the perfume and cosmetics industry for its scent of fruits and flowers . The specific molecular and cellular effects of this compound are subjects of ongoing research.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound shows stability in body lotion, shampoo, soap, and concentrated detergent powder . .
Biochemical Analysis
Biochemical Properties
5-Phenylpentan-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of fragrances and other fine chemicals. It interacts with various enzymes and proteins, facilitating reactions such as oxidation and reduction. For instance, this compound undergoes oxidation in the presence of ceric ammonium nitrate to yield 2-benzyltetrahydrofuran . This interaction highlights its role in complex biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, its interaction with oxidizing agents leads to the formation of stable intermediates that can further participate in biochemical reactions . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under ambient conditions but can degrade when exposed to strong oxidizing agents . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it can influence cell viability and metabolic activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid metabolism and lipid metabolism . It interacts with enzymes such as oxidoreductases, which facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its hydrophobic nature allows it to easily integrate into lipid membranes, influencing its localization and accumulation in specific cellular compartments . This distribution is essential for its biochemical activity and effects on cellular function.
Subcellular Localization
This compound is primarily localized in the lipid-rich regions of cells, such as the endoplasmic reticulum and cell membranes . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is critical for its activity and function in various biochemical processes.
Comparison with Similar Compounds
5-Phenyl-1-pentanol: Shares a similar structure but differs in the position of the hydroxyl group.
Phenylamyl alcohol: Another similar compound with slight variations in the carbon chain length
Uniqueness:
Properties
IUPAC Name |
5-phenylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZMVZIQRMVBBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065107 | |
Record name | Benzenepentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, floral carnation note | |
Record name | 5-Phenylpentanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/559/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
155.00 °C. @ 20.00 mm Hg | |
Record name | 5-Phenyl-1-pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
Record name | 5-Phenylpentanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/559/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.970-0.977 | |
Record name | 5-Phenylpentanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/559/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10521-91-2 | |
Record name | 5-Phenyl-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10521-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenylpentan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010521912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepentanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepentanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenylpentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.955 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-PHENYLPENTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63AX6O7ZXD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Phenyl-1-pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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